2-({[4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]carbonyl}amino)benzoic acid
Description
This compound features a benzo[de]isoquinoline dioxo core substituted with a nitro group at the 6-position, linked via a phenylcarbonylamino group to a benzoic acid moiety.
Properties
Molecular Formula |
C26H15N3O7 |
|---|---|
Molecular Weight |
481.4 g/mol |
IUPAC Name |
2-[[4-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C26H15N3O7/c30-23(27-20-7-2-1-4-16(20)26(33)34)14-8-10-15(11-9-14)28-24(31)18-6-3-5-17-21(29(35)36)13-12-19(22(17)18)25(28)32/h1-13H,(H,27,30)(H,33,34) |
InChI Key |
XUXPKXYBGQUEJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=C5C(=C(C=C4)[N+](=O)[O-])C=CC=C5C3=O |
Origin of Product |
United States |
Preparation Methods
Nitration of 1,8-Naphthalic Anhydride
1,8-Naphthalic anhydride undergoes nitration using concentrated nitric acid in sulfuric acid at 0–5°C. The nitro group preferentially substitutes at the 6-position due to electronic and steric factors.
Reaction Conditions
| Reagent | Temperature | Time | Yield |
|---|---|---|---|
| HNO3/H2SO4 (1:3 v/v) | 0–5°C | 2 h | 78% |
Imide Formation
The nitrated anhydride reacts with aqueous ammonia under reflux to form 6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione:
Key Parameters
Purification is performed via column chromatography (10% ethyl acetate/hexane).
Amide Bond Formation with 2-Aminobenzoic Acid
The final step couples the 4-carboxyphenyl intermediate with 2-aminobenzoic acid using carbodiimide-based coupling agents.
Activation of the Carboxylic Acid
The carboxylic acid group of 4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid is activated using thionyl chloride (SOCl2) to form the corresponding acyl chloride:
Conditions
-
Solvent: Dichloromethane
-
Temperature: Room temperature
-
Time: 3 hours
-
Yield: 95%
Coupling with 2-Aminobenzoic Acid
The acyl chloride reacts with 2-aminobenzoic acid in dichloromethane with triethylamine as a base:
Reaction Parameters
| Parameter | Value |
|---|---|
| Coupling Agent | None (direct acylation) |
| Base | Triethylamine (3 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0°C → Room temp |
| Time | 6 hours |
| Yield | 65% |
Alternative Synthetic Routes
One-Pot Sequential Coupling
A streamlined approach combines imide alkylation and amide formation in a single pot, reducing purification steps:
-
Alkylation : As described in Section 2.1.
-
In-situ Activation : Use of EDC/HOBt for direct coupling without isolating the carboxylic acid intermediate.
Advantages :
-
Reduced reaction time (total 18 hours vs. 24 hours for stepwise synthesis).
-
Higher overall yield (72% vs. 65%).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H2O) shows >98% purity.
Challenges and Optimization Opportunities
Nitration Regioselectivity
Uncontrolled nitration may yield 5-nitro isomers, requiring meticulous temperature control.
Amide Bond Hydrolysis
The electron-withdrawing nitro group increases susceptibility to hydrolysis, necessitating anhydrous conditions during coupling.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The dioxo groups can participate in reduction reactions to form hydroxyl derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include hydrazine, ethylenediamine, and various aldehydes. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({4-[6-NITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]BENZOYL}AMINO)BENZOIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-({4-[6-NITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]BENZOYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets. For instance, in biological systems, it can act as a fluorescent probe by undergoing reduction in the presence of nitroreductase enzymes, which are overexpressed in hypoxic tumor cells . This reduction leads to a change in fluorescence, allowing for imaging and detection of hypoxic conditions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications: Benzo[de]isoquinoline Derivatives
2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic Acid (Alrestatin)
- Molecular Formula: C₁₄H₉NO₄
- Molecular Weight : 255.23 g/mol
- Key Features : Acetic acid substituent instead of benzoic acid.
- Applications: Known as Alrestatin, it inhibits aldose reductase, a therapeutic target in diabetic complications. The shorter acetic acid chain likely reduces steric hindrance compared to the bulkier benzoic acid in the target compound .
2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic Acid (CID 690950)
- Molecular Formula: C₁₉H₁₁NO₄
- Molecular Weight : 317.30 g/mol
- Key Features: Direct benzoic acid attachment to the dioxo-isoquinoline core, lacking the nitro and phenylcarbonylamino groups.
- The simpler structure may favor solubility but limit target selectivity .
Substituent Variations: Nitro and Sulfamoyl Groups
Methyl 4-(6-Nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate
- Molecular Formula : C₂₀H₁₂N₂O₆
- Molecular Weight : 376.32 g/mol
- Key Features : Methyl ester instead of benzoic acid; retains the 6-nitro group.
- Implications : The ester form may act as a prodrug, improving bioavailability. Hydrolysis to the free acid (if applicable) could enhance target engagement .
2-(N-(3-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic Acid
- Key Features: Sulfamoyl group replaces the phenylcarbonylamino linker.
- Research Findings: Molecular modeling shows a binding affinity of −8.53 kcal/mol compared to −7.94 kcal/mol for its non-sulfamoyl analog. The sulfamoyl group enhances hydrogen bonding and van der Waals interactions, demonstrating the importance of substituent electronegativity in receptor binding .
Functional Group Comparisons: Halogenated and Heterocyclic Derivatives
3-[(6-Bromo-4-Phenylquinazolin-2-yl)Amino]Benzoic Acid
- Molecular Formula : C₂₁H₁₄BrN₃O₂
- Molecular Weight : 436.26 g/mol
- Key Features : Quinazoline core with bromine and benzoic acid substituents.
- The quinazoline moiety may target kinase enzymes, diverging from the benzo[de]isoquinoline scaffold’s applications .
Biological Activity
The compound 2-({[4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]carbonyl}amino)benzoic acid is a derivative of benzo[de]isoquinoline with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H10N2O6
- Molecular Weight : 362.29 g/mol
- CAS Number : Not specified in the sources but related compounds have been noted.
Anticancer Activity
Research indicates that compounds related to benzo[de]isoquinoline derivatives exhibit significant anticancer properties. For instance, the inhibition of bromodomains associated with cancer progression has been documented. These compounds can interfere with key regulatory proteins involved in cell proliferation and tumor growth .
- Inhibition of Bromodomains : Compounds like this compound may inhibit bromodomains, leading to reduced expression of oncogenes.
- Induction of Apoptosis : Certain derivatives have been shown to promote apoptosis in cancer cells by activating intrinsic pathways .
- Cell Cycle Arrest : The compound has potential effects on cell cycle regulation, causing arrest at various phases, which is critical for cancer treatment .
Antimicrobial Activity
Some studies suggest that benzo[de]isoquinoline derivatives possess antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). The mechanism involves disrupting bacterial cell wall synthesis and generating reactive oxygen species (ROS) that damage bacterial components .
Structure-Activity Relationship (SAR)
The biological activity of these compounds is often linked to their structural features. The presence of nitro groups and dioxo functionalities enhances their reactivity and biological efficacy. For example, the nitro group in 6-nitro-1,3-dioxo-1H-benzo[de]isoquinoline is crucial for its interaction with biological targets .
Study on Anticancer Effects
A study conducted on a series of benzo[de]isoquinoline derivatives demonstrated that modifications at the nitrogen and carbon positions significantly influenced their anticancer activity. The derivatives were tested against various cancer cell lines, showing IC50 values in the micromolar range, indicating potent activity .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 5.0 | MCF-7 |
| Compound B | 12.0 | HeLa |
| Compound C | 8.5 | A549 |
Study on Antimicrobial Activity
Another research highlighted the efficacy of benzo[de]isoquinoline derivatives against Mtb. The study reported that certain compounds inhibited bacterial growth by disrupting cell wall integrity and inducing oxidative stress.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound D | 1.0 | Mycobacterium tuberculosis |
| Compound E | 0.5 | Staphylococcus aureus |
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction yields be optimized?
The synthesis typically involves a two-step process: (1) formation of the 6-nitro-1,3-dioxo-benzo[de]isoquinoline core via cyclization of nitro-substituted precursors under acidic conditions, followed by (2) coupling with 2-aminobenzoic acid derivatives using carbodiimide-mediated amidation. Key optimizations include temperature control (e.g., 45–50°C for amidation ), solvent selection (DMSO or DMF for solubility ), and catalysts like palladium for nitro-group retention . Yields >90% are achievable with stoichiometric equivalence and inert atmospheres .
Q. Which spectroscopic methods are critical for structural validation?
- 1H NMR (DMSO-d6, δ 3.86 ppm for methyl groups; aromatic protons at δ 7.2–8.5 ppm ).
- IR spectroscopy to confirm carbonyl stretches (C=O at ~1700 cm⁻¹, NO₂ at ~1520 cm⁻¹).
- Mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]+ expected at m/z 447.08 ). Discrepancies in NMR integration or unexpected peaks may arise from solvent impurities or tautomerism; deuterated solvent swaps and 2D-COSY experiments are recommended for resolution .
Q. How can solubility challenges in biological assays be addressed?
- pH adjustment : Deprotonate the carboxylic acid group (pKa ~4.2) using buffers (pH 7.4 PBS) .
- Co-solvents : DMSO (≤1% v/v) or cyclodextrin inclusion complexes improve aqueous solubility .
- Derivatization : Methyl ester prodrugs temporarily mask the carboxylic acid, enhancing membrane permeability .
Advanced Research Questions
Q. What mechanistic insights explain the nitro group’s impact on electronic properties?
The nitro group at position 6 induces strong electron-withdrawing effects, lowering the LUMO energy of the benzo[de]isoquinoline core. DFT calculations reveal a 0.3 eV reduction compared to non-nitrated analogs, enhancing electrophilic reactivity in cross-coupling reactions . Solvatochromic shifts in fluorescence spectra (e.g., λmax 450→480 nm in polar solvents) further confirm intramolecular charge transfer .
Q. How does this compound participate in catalytic cycles for heterocyclic synthesis?
The benzoic acid moiety acts as a directing group in palladium-catalyzed C–H activation. For example, in copper-catalyzed cyclizations, it facilitates intramolecular C–N bond formation to yield quinolones or isoquinolinones (e.g., 85% yield under CuI/PPh₃ conditions ). Nitro-group reduction (e.g., H₂/Pd-C) generates amine intermediates for further functionalization .
Q. What computational strategies predict binding affinities in structure-activity relationship (SAR) studies?
- Molecular docking : AutoDock Vina evaluates interactions with targets like kinase domains (e.g., ΔG = -9.2 kcal/mol with PDB: 1D1Q ).
- MD simulations : AMBER forcefields assess stability of the carboxamide linkage in aqueous environments (>10 ns trajectories ).
- QSAR models : Hammett constants (σpara = +0.78 for NO₂) correlate with bioactivity trends in antimicrobial assays .
Q. How can regioselectivity issues during nitration be resolved?
- Directed ortho-metalation : Use tert-butyl groups to block undesired positions prior to nitration .
- Microwave-assisted nitration : Enhances regioselectivity (e.g., 6-nitro vs. 5-nitro isomer ratios of 9:1 at 120°C ).
- Protecting groups : Acetylation of the amino benzoic acid prevents electrophilic attack at the aromatic ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
